molecular formula Cl2Ni B12509104 Nickel-63(II) chloride CAS No. 83864-14-6

Nickel-63(II) chloride

Cat. No.: B12509104
CAS No.: 83864-14-6
M. Wt: 129.60 g/mol
InChI Key: QMMRZOWCJAIUJA-UHFFFAOYSA-L
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Description

Nickel-63(II) chloride is a radioactive chemical reagent where the nickel is present as the isotope Nickel-63. This isotope is a pure, low-energy beta emitter with a half-life of 100.1 years, making it a valuable tool for long-term experimental studies . Its beta particles have a maximum energy of 66 keV and an average energy of 17 keV, resulting in a very short range in tissue, which is a key safety characteristic . This compound is essential in research for tracing and quantification in complex systems. A primary application is in environmental and radioecological research , where it is used to study the leaching and mobility of activation products in soils and water systems, which is critical for nuclear decommissioning and radioactive waste management . Its role in toxicological studies is well-established; as a radioactive tracer, it has been used to investigate the tissue distribution, persistence, and clearance of nickel compounds in laboratory animals, providing insights into the mechanisms of nickel-induced carcinogenicity . The detection of Nickel-63 requires specific methods such as liquid scintillation counting (LSC), as its emissions cannot be detected with standard G-M counters . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or any form of human use.

Properties

CAS No.

83864-14-6

Molecular Formula

Cl2Ni

Molecular Weight

129.60 g/mol

IUPAC Name

nickel(2+);dichloride

InChI

InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2

InChI Key

QMMRZOWCJAIUJA-UHFFFAOYSA-L

Canonical SMILES

[Cl-].[Cl-].[Ni+2]

Origin of Product

United States

Synthesis and Radiochemical Preparation of Nickel 63 Ii Chloride

Nuclear Synthesis Routes for Nickel-63 Isotope Generation

The production of the Nickel-63 (⁶³Ni) isotope is an artificial process that occurs within nuclear reactors, as this isotope does not exist in nature. radiacode.comchemlin.org The primary and most efficient method for its generation is through the neutron activation of a stable nickel isotope.

The synthesis of ⁶³Ni is achieved by irradiating highly enriched Nickel-62 (⁶²Ni) targets with thermal neutrons in a high-flux nuclear reactor. ornl.govgoogle.com The ⁶²Ni nucleus captures a neutron, transforming it into the radioactive ⁶³Ni isotope. This nuclear reaction is denoted as ⁶²Ni(n,γ)⁶³Ni. chemlin.org

To ensure an efficient production process and a high specific activity of the final product, the starting target material is metallic nickel that has been isotopically enriched to a ⁶²Ni content of 98% or greater. wipo.intepo.org The use of enriched targets is crucial because natural nickel contains only about 3.6% ⁶²Ni. ornl.gov The high neutron flux available in research reactors is necessary to produce significant quantities of ⁶³Ni. ornl.govgoogle.com The irradiation process is lengthy, often requiring the targets to remain in the reactor for extended periods, sometimes exceeding two years, to achieve the desired level of radioactivity. ornl.govepo.org

ParameterDescription
Target NuclideNickel-62 (⁶²Ni), stable
ProjectileThermal Neutron (n)
Product NuclideNickel-63 (⁶³Ni), radioactive
Emitted ParticleGamma Ray (γ)
Reaction Notation⁶²Ni(n,γ)⁶³Ni

Following irradiation, the nickel target contains the desired ⁶³Ni isotope, but also unreacted ⁶²Ni and various radioisotopic impurities. These impurities are generated from the activation of trace elements within the target material and its aluminum casing. ornl.govunt.edu A "cooling" period of six months to a year is typically allowed post-irradiation for short-lived activation products to decay. ornl.gov

The subsequent radiochemical processing is designed to isolate and purify the ⁶³Ni. The process generally involves:

Dissolution: The irradiated metallic nickel target is cut from its casing and dissolved, often in an acid solution, to bring the metals into an aqueous phase. ornl.govgoogle.com

Purification: The resulting solution undergoes rigorous purification to remove radionuclidic impurities. Anion exchange chromatography is a common method used to separate ⁶³Ni from impurities such as Cobalt-60 (⁶⁰Co), Iron-59 (⁵⁹Fe), and Copper-65 (⁶⁵Cu), which form chloride complexes that behave differently on the exchange resin. wipo.intepo.orgunt.edu

The goal of this stage is to achieve a high degree of radionuclidic purity, often exceeding 99%, for the final ⁶³Ni product. isotopes.gov

Common Radionuclidic ImpurityParent ElementPrimary Separation Method
Cobalt-60 (⁶⁰Co)Cobalt (Co)Anion Exchange
Iron-59 (⁵⁹Fe)Iron (Fe)Anion Exchange
Copper-65 (⁶⁵Cu)Copper (Cu)Anion Exchange
Chromium-51 (⁵¹Cr)Chromium (Cr)Specialized Processing (e.g., additional ion exchange) unt.edu
Scandium-46 (⁴⁶Sc)Scandium (Sc)Specialized Processing (e.g., additional ion exchange) unt.edu

Chemical Formation of Nickel-63(II) Chloride Compound

Once radiochemically pure elemental ⁶³Ni has been isolated, it must be converted into the desired chemical form of Nickel(II) chloride (NiCl₂). This is accomplished using established inorganic synthesis methods.

Several standard laboratory and industrial methods exist for the synthesis of non-radioactive Nickel(II) chloride. The choice of method can depend on the starting material and desired hydration state of the final product. The most common form is the green hexahydrate, NiCl₂·6H₂O. wikipedia.org

Reaction with Hydrochloric Acid: The most direct method involves reacting elemental nickel powder or nickel oxide (NiO) with hot, dilute hydrochloric acid (HCl). wikipedia.orgatamanchemicals.com The resulting solution is then subjected to crystallization to obtain the hexahydrate salt.

Reaction with Chlorine Gas: Anhydrous yellow Nickel(II) chloride can be prepared by burning elemental nickel in chlorine gas. wikipedia.orgatamanchemicals.com

Dehydration of Hydrates: The anhydrous form can also be prepared from the hydrated salt. However, simply heating the hydrates is ineffective as it does not yield the anhydrous dichloride. wikipedia.org Instead, the conversion requires heating the hydrates in the presence of thionyl chloride (SOCl₂) or under a stream of hydrogen chloride (HCl) gas. wikipedia.orgatamanchemicals.com

Starting MaterialReagent(s)Primary Product
Elemental Nickel (Ni) or Nickel Oxide (NiO)Hydrochloric Acid (HCl)Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
Elemental Nickel (Ni)Chlorine Gas (Cl₂)Anhydrous Nickel(II) chloride (NiCl₂)
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gasAnhydrous Nickel(II) chloride (NiCl₂)

The integration of the purified ⁶³Ni isotope into the chloride form directly applies the principles of the methods described above. After the radiochemical processing yields pure elemental ⁶³Ni, it is converted to this compound.

The standard procedure involves dissolving the purified ⁶³Ni metal in hydrochloric acid. isotopes.goviaea.org This reaction converts the zero-valent ⁶³Ni metal into the divalent ⁶³Ni²⁺ ion in a chloride solution. The final product can be supplied as a solution of this compound in dilute hydrochloric acid (e.g., 0.1 M HCl) or as a dried, solid chloride salt after evaporation of the solvent. isotopes.gov This resulting compound, ⁶³NiCl₂, is then ready for its various applications.

Fundamental Radiochemistry and Decay Characteristics Relevant to Chemical Applications

Beta Emission Profile and Associated Energies of Nickel-63

Nickel-63 is characterized as a pure beta (β⁻) emitter, decaying to the stable isotope Copper-63 (⁶³Cu) ionactive.co.ukchemlin.orgcharlotte.edu. This decay process involves the emission of a beta particle (an electron) from the nucleus. A key characteristic of this emission is its continuous energy spectrum, ranging from zero up to a maximum possible energy (E_max) researchgate.net.

The maximum energy of the beta particles emitted by Nickel-63 is consistently reported to be approximately 66-67 keV ionactive.co.ukchemlin.orgprinceton.eduoregonstate.edu. Specifically, values such as 66 keV ionactive.co.ukprinceton.edu, 66.977(15) keV chemlin.org, and 67 keV have been documented. The average energy of these beta particles is significantly lower, around 17 keV princeton.eduoregonstate.edu, with a more precise value cited as 17.425(6) keV chemlin.org. This low energy profile means that the beta particles have a limited range, traveling about 5 cm in air and less than 0.01 cm in tissue princeton.edu. Due to this low energy, Nickel-63 does not emit significant gamma or x-ray radiation ionactive.co.ukhpschapters.org.

Interactive Data Table: Beta Emission Energies of Nickel-63

ParameterValue (keV)
Maximum Energy (E_max)66 - 67
Average Energy (E_avg)~17

Note: The table presents a summary of reported energy values. Precise measurements may vary slightly between different sources.

Half-Life Considerations for Long-Term Research and Device Stability

The half-life of a radioisotope is a critical factor for applications requiring a stable, long-term radiation source. Nickel-63 possesses a long half-life, which is a significant advantage for its use in various devices and long-running experiments. The reported values for its half-life are generally consistent, though with minor variations. Values cited include 100 years ionactive.co.uk, 100.1 years princeton.edu, 101 years wikipedia.org, 96 years hpschapters.org, and 101.2 years chemlin.org. This longevity ensures a predictable and stable emission rate over extended periods, making it a reliable component in devices such as electron capture detectors (ECDs) for gas chromatography and betavoltaic batteries chemlin.orgoregonstate.edu. The long half-life also allows for targets to be cooled for six months to a year after production to let shorter-lived isotopes decay before chemical processing ornl.gov.

Interactive Data Table: Half-Life of Nickel-63

Reported Half-Life (Years)
96
100
100.1
101
101.2

Radiopurity and Impurity Management in Nickel-63 Materials

Achieving high radiopurity is essential for the effective and safe use of Nickel-63. The production process, which involves the neutron irradiation of enriched stable Nickel-62 (⁶²Ni) in a nuclear reactor, can also create undesirable radioactive impurities chemlin.orgornl.govosti.govunt.edu. These impurities arise from the activation of trace elements within the target material osti.govunt.edu.

Common radioactive impurities that must be removed include Cobalt-60 (⁶⁰Co), Chromium-51 (⁵¹Cr), Scandium-46 (⁴⁶Sc), Iron-59 (⁵⁹Fe), Cobalt-58 (⁵⁸Co), Manganese-54 (⁵⁴Mn), Zinc-65 (⁶⁵Zn), Hafnium-181 (¹⁸¹Hf), and Tungsten-188 (¹⁸⁸W) unt.eduiaea.org. The presence of these impurities, particularly those that are gamma emitters, complicates handling and can interfere with the intended application of the Nickel-63 source osti.govunt.edu.

To ensure a high-purity product, rigorous purification methods are employed after irradiation. These processes often involve chemical separation techniques such as anion exchange chromatography, where most impurities can be removed as chloride complexes osti.govunt.eduiaea.org. However, certain impurities like ⁵¹Cr and ⁴⁶Sc may require additional processing steps for their removal osti.govunt.edu. The goal of these purification processes is to achieve a radiopurity of greater than 99.9% for the final Nickel-63 product nrc.govnrc.gov. The final product is often packaged in a solution of hydrochloric acid for distribution ornl.gov.

Coordination Chemistry and Complexation Behavior of Nickel Ii Chloride Systems

Formation of Halo- and Pseudohalo-Nickel(II) Complexes

Nickel(II) chloride readily reacts with halide and pseudohalide ions to form stable complex anions. The nature of these complexes, particularly their geometry, is highly dependent on the ligand and the surrounding medium.

The tetrachloronickelate(II) ion, [NiCl₄]²⁻, is a well-characterized anionic complex of nickel(II). sarthaks.com Its formation and structure are influenced by the reaction conditions.

Formation: The [NiCl₄]²⁻ ion typically forms in the presence of a high concentration of chloride ions. wikipedia.org While it can be formed in some organic solvents or molten salts, its formation in aqueous solutions is less favorable, with the pentaaquachloro complex, [Ni(H₂O)₅Cl]⁺, often being the predominant species in concentrated lithium chloride and nickel chloride solutions. wikipedia.org The blue color of the tetrachloronickelate(II) ion was first observed in 1944 when caesium chloride and caesium nickel trichloride were melted together. wikipedia.org

Structure: The [NiCl₄]²⁻ complex exhibits a tetrahedral geometry. sarthaks.comquora.com This structure is a consequence of the electronic configuration of the Ni²⁺ ion and the nature of the chloride ligand. As a weak-field ligand, chloride does not cause pairing of the d-electrons in the nickel ion. sarthaks.comquora.com Consequently, the hybridization of the nickel ion is sp³, leading to a tetrahedral arrangement of the four chloride ligands around the central nickel atom. sarthaks.comquora.com The complex is paramagnetic due to the presence of two unpaired electrons. sarthaks.comadichemistry.com

Some organic ammonium salts of the type (R₃NH)₂[NiCl₄] exhibit thermochromism. wikipedia.org These compounds are typically yellow at room temperature, a color associated with a polymeric structure of octahedral nickel centers. wikipedia.org Upon heating to around 70 °C, they turn a vibrant blue, which is characteristic of the tetrahedral [NiCl₄]²⁻ ion. wikipedia.org

Interactive Data Table: Properties of Tetrachloronickelate(II) Ion

PropertyValue
Formula[NiCl₄]²⁻
Molar Mass200.5 g/mol nih.gov
GeometryTetrahedral sarthaks.comquora.com
Hybridizationsp³ sarthaks.comquora.com
Magnetic PropertyParamagnetic sarthaks.comadichemistry.com
ColorBlue (in tetrahedral form) wikipedia.org

The tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, is another prominent complex of nickel(II), showcasing a different coordination geometry compared to its chloro counterpart.

Formation: This complex is formed by the reaction of nickel(II) salts with cyanide ions, such as potassium cyanide, in aqueous solution. wikipedia.org The synthesis often proceeds by first precipitating nickel dicyanide, which then dissolves in excess potassium cyanide to form the soluble K₂[Ni(CN)₄]. wikipedia.org

Structure: In contrast to the tetrachloronickelate(II) ion, the [Ni(CN)₄]²⁻ ion adopts a square planar geometry. wikipedia.orgdoubtnut.com The cyanide ion (CN⁻) is a strong-field ligand, which causes the pairing of the d-electrons of the Ni²⁺ ion. adichemistry.comdoubtnut.com This leads to dsp² hybridization of the nickel ion, resulting in a square planar arrangement of the four cyanide ligands. adichemistry.comdoubtnut.com The complex is diamagnetic as all the electrons are paired. adichemistry.comdoubtnut.com The distance from the nickel atom to the carbon atom is 1.87 Å, and the carbon-nitrogen distance is 1.16 Å. wikipedia.org In the solid state, salts like K₂[Ni(CN)₄] can exhibit a columnar structure. wikipedia.orgwikipedia.org

Interactive Data Table: Properties of Tetracyanonickelate(II) Ion

PropertyValue
Formula[Ni(CN)₄]²⁻
GeometrySquare Planar wikipedia.orgdoubtnut.com
Hybridizationdsp² adichemistry.comdoubtnut.com
Magnetic PropertyDiamagnetic adichemistry.comdoubtnut.com
ColorYellow (in solution and solid salts) wikipedia.org

Ligand Exchange Dynamics in Aqueous and Non-Aqueous Media

Ligand exchange reactions in nickel(II) complexes are fundamental to understanding their reactivity and speciation in solution. The dynamics of these exchanges are influenced by the nature of the incoming and outgoing ligands, as well as the solvent.

In aqueous solution, the nickel(II) ion exists as the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. docbrown.info The water molecules in this complex can be substituted by other ligands. The rate and mechanism of these substitution reactions are key aspects of nickel(II) coordination chemistry. For instance, the exchange between the hexaaquanickel(II) ion and chloride ions leads to the formation of chloro-aqua complexes. docbrown.info Similarly, reaction with cyanide ions results in the formation of the tetracyanonickelate(II) ion, with a change in coordination number from 6 to 4 and a shift in geometry from octahedral to square planar. docbrown.info

Studies on multidentate ligand exchange reactions, such as the exchange between nickel(II)-iminodiacetate complexes and trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetate (CDTA), reveal complex mechanistic pathways. acs.org These reactions can proceed through both adjunctive (forming a ternary intermediate) and disjunctive (dissociative) pathways. acs.org The steric bulk of the ligands plays a crucial role in determining the dominant pathway. acs.org

Solvent effects on ligand exchange rates at nickel(II) centers have also been investigated. Interestingly, solvent exchange kinetics at Ni(II) have been found to be remarkably insensitive to the bulk solvent properties. researchgate.net This suggests that the correlations observed between complex formation rates and solvent properties are more indicative of the solvent dependence of the encounter equilibria between the nickel(II) complex and the incoming ligand. researchgate.net

Complexation with Nitrogen, Oxygen, and Sulfur Donor Ligands

Nickel(II) chloride forms a vast array of complexes with ligands containing nitrogen, oxygen, and sulfur donor atoms. These complexes exhibit diverse structures and properties.

Ammonia and hydrazine are simple nitrogen-donor ligands that readily form stable complexes with nickel(II) chloride.

Ammine Complexes: In the presence of ammonia, nickel(II) chloride forms hexaamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂. wikipedia.org This complex features an octahedral coordination geometry with six ammonia molecules surrounding the central nickel(II) ion. wikipedia.org The formation of this complex involves the displacement of water molecules from the hydrated nickel(II) ion in aqueous solution by ammonia. wordpress.com The hexaamminenickel(II) complex is paramagnetic, consistent with the octahedral coordination of the Ni(II) ion. wikipedia.org

Hydrazine Complexes: Nickel(II) chloride also forms complexes with hydrazine (N₂H₄). Research has focused on understanding the formation and stability of these complexes in various conditions. For instance, the formation constant for the tris-hydrazine nickel(II) complex has been determined from precipitation studies. researchgate.net Furthermore, the dissolution of the tris-hydrazine complex in concentrated hydrazine hydrate suggests the formation of a soluble hexa-hydrazine complex. researchgate.net

Nickel(II) chloride serves as a precursor for the synthesis of a wide range of coordination compounds with various organic ligands.

Pyridin-2-one Complexes: The reaction of NiCl₂·6H₂O with pyridin-2-one (Hhp) yields a variety of complexes with different nuclearities, including mononuclear [NiCl₂(Hhp)₄], dinuclear [NiCl₂(Hhp)(H₂O)₂]₂, and [Ni₂Cl₄(Hhp)₅], as well as an ionic complex [Ni(Hhp)₆]Cl₂. mdpi.comnih.gov In these complexes, the pyridin-2-one ligand can coordinate in a monodentate fashion through its carbonyl oxygen or act as a bridging ligand. mdpi.comnih.gov

Azo-compound Complexes: Nickel(II) complexes with azo-containing ligands, such as those derived from 2-(arylazo)pyridine, have been synthesized and characterized. chemrevlett.comresearchgate.net The coordination of these ligands to the nickel(II) center can result in complexes with different geometries, including square planar and octahedral. chemrevlett.com The electronic structure of these complexes is of particular interest, as the azo-ligand can exist in neutral or radical anion forms. researchgate.net

Schiff Base Complexes: Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands that form stable complexes with nickel(II). These complexes can exhibit various coordination geometries, including octahedral and square planar. rasayanjournal.co.inrasayanjournal.co.innih.gov The Schiff base ligands typically coordinate to the nickel(II) ion through nitrogen and oxygen donor atoms. researchgate.net

Hexamethylenetetramine Complexes: Hexamethylenetetramine (HMTA) is a cage-like organic molecule with four nitrogen atoms that can act as a ligand. With nickel(II) chloride, it can form complexes where the HMTA is not directly coordinated to the metal ion but is involved in a hydrogen-bonded network. rasayanjournal.co.in For example, in the complex Ni(H₂O)₆₂Cl₂·4H₂O, the nickel ion is octahedrally coordinated to six water molecules, and the HMTA molecules are linked through hydrogen bonds. rasayanjournal.co.in In non-aqueous solvents, HMTA can directly coordinate to metal ions in various modes, including monodentate and bridging. researchgate.net

Interactive Data Table: Examples of Nickel(II) Chloride Complexes with Organic Ligands

LigandExample Complex FormulaCoordination Geometry of Ni(II)
Pyridin-2-one[NiCl₂(C₅H₅NO)₄] mdpi.comnih.govOctahedral
Azo-compoundVaries depending on ligand structureSquare Planar or Octahedral chemrevlett.com
Schiff Base[Ni(L)₂] (where L is a bidentate Schiff base) nih.govVaries (e.g., Octahedral, Square Planar) rasayanjournal.co.inrasayanjournal.co.in
HexamethylenetetramineNi(H₂O)₆₂Cl₂·4H₂O rasayanjournal.co.inOctahedral (coordination to H₂O)

Chelating Agents and Extractants (e.g., LIX 63 Hydroxyoxime)

The coordination chemistry of Nickel(II) chloride with chelating agents and extractants is fundamental to hydrometallurgical processes for nickel separation and purification. Hydroxyoxime-based extractants, such as LIX 63, are particularly effective in selectively binding Ni(II) ions.

Research into the extraction of nickel by LIX 63 hydroxyoxime from acidic chloride solutions has elucidated the stoichiometry of the resulting complex. Under these conditions, nickel is extracted as a cationic salt, with chloride ions acting as counter-ions. The coordination complex formed exhibits an octahedral geometry. tandfonline.com Maximum loading and continuous variation studies have confirmed a specific stoichiometry for this complex. tandfonline.com This extraction process is moderately fast, typically reaching equilibrium within 10 minutes. tandfonline.com

The established stoichiometry indicates that one nickel ion coordinates with three hydroxyoxime molecules and two chloride ions. This 1:3:2 nickel:hydroxyoxime:chloride ratio is a key factor in understanding and optimizing nickel extraction from acidic chloride media. tandfonline.com The formation of this stable, octahedrally coordinated species is also observed under mildly acidic conditions (pH 1–4), with the extent of its formation being independent of pH in this range. tandfonline.com

ComponentStoichiometric RatioCoordination Role
Nickel (Ni)1Central Metal Ion
LIX 63 Hydroxyoxime3Chelating Ligand
Chloride (Cl)2Counter-ion

Speciation of Nickel(II) Chloride in Complex Matrices and Hydrothermal Environments

The speciation of Nickel(II) chloride is highly dependent on the conditions of the aqueous environment, including temperature, pressure, and the concentration of chloride ions. In complex matrices and hydrothermal systems, the coordination geometry and the identity of the nickel chloro-complexes can change significantly.

At ambient conditions, even in highly concentrated NiCl₂ solutions, the dominant species is the Ni(II) aqua ion, [Ni(H₂O)₆]²⁺, which has an octahedral geometry. nih.govnih.gov However, subtle changes occur at very high salinities. In solutions with NiCl₂ concentrations greater than 2 mol·kg⁻¹, small amounts of the monochloro complex, [NiCl(H₂O)₅]⁺, begin to form. nih.govnih.gov In mixed solutions with a high chloride-to-nickel ratio, such as in NiCl₂-MgCl₂-H₂O systems, the neutral species, [NiCl₂(H₂O)₄]⁰, may also be present in small quantities. nih.govnih.gov

In hydrothermal fluids, the effects of increasing temperature and salinity are much more pronounced, leading to significant shifts in nickel speciation. bris.ac.ukresearchgate.net Studies using in-situ X-ray Absorption Spectroscopy (XAS) show a transition in the coordination of Ni(II) chloro-complexes from octahedral to distorted tetrahedral geometry as temperature and/or salinity increase. bris.ac.ukresearchgate.net

At temperatures up to approximately 200°C , octahedral species remain predominant across a wide range of salinities. bris.ac.ukresearchgate.net

Above 200°C , tetrahedral species become increasingly significant. bris.ac.ukresearchgate.net

UV-Visible spectroscopic studies have identified several key nickel chloride species in hydrothermal solutions, including NiCl⁺, NiCl₂(aq), and NiCl₃⁻. researchgate.net The relative abundance of these species is a function of temperature and chloride concentration. researchgate.net At elevated temperatures and pressures, the neutral species NiCl₂(aq) and the anionic complex NiCl₃⁻ become particularly important. researchgate.net

Further analysis combining EXAFS refinements and ab initio XANES calculations has determined that the highest-order chloro-complex present under a range of hydrothermal conditions (up to 434°C and 600 bar) is the distorted tetrahedral complex [NiCl₃(H₂O)]⁻. bris.ac.uk This species is most prevalent in solutions with the highest chloride concentrations. bris.ac.ukresearchgate.net The transition from octahedral to tetrahedral coordination is a critical factor influencing nickel's solubility and transport in chloride-rich hydrothermal systems. researchgate.net This transition for Ni(II) chloride complexes occurs at higher temperatures and/or salinities compared to the analogous Co(II) complexes. bris.ac.ukresearchgate.net

The speciation model for NiCl₂(aq) in high-temperature environments includes both an octahedral form, NiCl₂(H₂O)₄, and a tetrahedral form, NiCl₂(H₂O)₂. The proportion of the tetrahedral form increases significantly at temperatures above 200°C. bris.ac.uk

ConditionPredominant GeometryDominant Species
Ambient, Low-High SalinityOctahedral[Ni(H₂O)₆]²⁺, [NiCl(H₂O)₅]⁺
Hydrothermal (<200°C)Octahedral[Ni(H₂O)₆]²⁺, [NiCl(H₂O)₅]⁺, [NiCl₂(H₂O)₄]⁰
Hydrothermal (>200°C)Octahedral-Tetrahedral Equilibrium[NiCl₂(H₂O)₄]⁰, [NiCl₂(H₂O)₂]⁰, [NiCl₃(H₂O)]⁻
High T, High SalinityDistorted Tetrahedral[NiCl₃(H₂O)]⁻

Chemical Reactivity and Synthetic Transformations Involving Nickel Ii Chloride

Hydrolysis Behavior of Aqueous Nickel(II) Chloride Solutions

Aqueous solutions of Nickel(II) chloride are characteristically acidic. wikipedia.org This acidity stems from the hydrolysis of the aquated nickel ion, [Ni(H₂O)₆]²⁺, which acts as a weak acid. The process involves the donation of a proton from a coordinated water molecule to a free water molecule in the solution, leading to the formation of hydronium ions (H₃O⁺) and a subsequent decrease in pH. wikipedia.orgsciencemadness.org

The primary hydrolysis reaction can be represented as: [Ni(H₂O)₆]²⁺ + H₂O ⇌ [Ni(OH)(H₂O)₅]⁺ + H₃O⁺

Hydrolysis Products of Nickel(II) Ion in Aqueous Solution capes.gov.br
SpeciesFormation ReactionLogarithmic Formation Constant (log*β)
NiOH⁺Ni²⁺ + H₂O ⇌ NiOH⁺ + H⁺≤ -10.5
Ni₂OH³⁺2Ni²⁺ + H₂O ⇌ Ni₂OH³⁺ + H⁺≤ -10.5
Ni₄(OH)₄⁴⁺4Ni²⁺ + 4H₂O ⇌ Ni₄(OH)₄⁴⁺ + 4H⁺-28.55 ± 0.10

Role as Precursor in Synthesis of Organonickel Compounds and Nanomaterials

Nickel(II) chloride is the most significant source of nickel for chemical synthesis, serving as a precursor for a vast array of coordination complexes, organonickel compounds, and advanced nanomaterials. wikipedia.org

Organonickel Compounds: The coordinated water molecules in NiCl₂·6H₂O are readily displaced by other ligands like amines, thiolates, and organophosphines, making it a versatile starting material for coordination chemistry. wikipedia.org It is a key precursor for important organonickel reagents. For instance, it is used to synthesize nickel acetylacetonate (B107027) complexes, which are then used to produce Ni(1,5-cyclooctadiene)₂, a critical reagent in organonickel chemistry. wikipedia.org Similarly, allyl halides react with nickel compounds derived from NiCl₂ to form π-allyl complexes such as (allyl)₂Ni₂Cl₂. wikipedia.org The synthesis of nickelocene (B73246) ([Ni(η⁵-C₅H₅)₂]), a fundamental metallocene, also starts from a nickel(II) source, often involving the reaction of a nickel salt like [Ni(NH₃)₆]Cl₂ (prepared from NiCl₂·6H₂O) with sodium cyclopentadienide. acs.orgyoutube.com

Nanomaterials Synthesis: Nickel(II) chloride is widely employed as the nickel precursor in various methods for synthesizing nickel-based nanomaterials. mdpi.com These methods include chemical reduction, hydrothermal synthesis, and sol-gel processes. nih.govchesci.com

Nickel Nanoparticles (NiNPs): NiNPs can be produced by the chemical reduction of NiCl₂. tandfonline.com Common reducing agents include hydrazine, sodium borohydride (B1222165) (NaBH₄), and borane-ammonia complexes. mdpi.comnih.govijtrd.com The morphology (e.g., spherical, star-like) and size of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, precursor concentration, and the choice of reducing and capping agents. nih.govijtrd.com For example, using a hydrothermal method with a borane-ammonia complex as the reducing agent, spherical Ni nanoparticles with controlled sizes have been synthesized from nickel(II) chloride hexahydrate. nih.gov

Nickel Oxide Nanoparticles (NiONPs): NiCl₂·6H₂O also serves as a precursor for nickel oxide nanoparticles. chesci.com A common route involves precipitating nickel hydroxide (B78521) (Ni(OH)₂) from an aqueous solution of NiCl₂ using a base like sodium hydroxide (NaOH). The resulting Ni(OH)₂ is then calcined (heated to a high temperature) to yield NiO nanoparticles. chesci.com

Examples of Nanomaterial Synthesis Using NiCl₂ as a Precursor
NanomaterialSynthetic MethodReducing/Precipitating AgentTypical MorphologyReference
Nickel NanoparticlesHydrothermalBorane-ammonia complexSpherical nih.gov
Nickel NanoparticlesChemical ReductionHydrazineStar-like, Spherical ijtrd.com
Nickel Oxide NanoparticlesChemical Precipitation & CalcinationSodium Hydroxide (NaOH)Rod-like chesci.com
Nickel Oxide NanoparticlesSol-GelAmmonium bicarbonateNot specified chesci.com

Precipitation Reactions for Nickel(II) Separation

Precipitation is a fundamental hydrometallurgical technique used to recover and separate nickel from aqueous solutions, including industrial wastewater and leachates. nih.govchula.ac.thvilniustech.lt Nickel(II) chloride solutions are often subjected to precipitation reactions, typically by adjusting the pH with a base.

The most common method involves the precipitation of nickel hydroxide, Ni(OH)₂, by adding a basic reagent such as sodium hydroxide (NaOH), magnesium oxide (MgO), or calcium hydroxide (Ca(OH)₂). chula.ac.thvilniustech.ltmdpi.com The reaction proceeds as follows:

NiCl₂(aq) + 2NaOH(aq) → Ni(OH)₂(s) + 2NaCl(aq)

The efficiency of nickel removal is highly dependent on the final pH of the solution. vilniustech.ltmdpi.com For instance, studies have shown that nickel precipitation can be effectively achieved by raising the solution pH to 8 or higher. vilniustech.lt In some processes, a two-stage precipitation is employed to selectively separate nickel from other metals. An initial pH adjustment (e.g., to pH 4-5.5) can precipitate interfering metals like iron, followed by a second increase in pH (e.g., to pH 8) to precipitate the nickel. vilniustech.lt

Other precipitation reactions include the formation of nickel sulfide (B99878) (NiS) by passing hydrogen sulfide gas through a buffered solution of nickel chloride, or the precipitation of nickel(II) phosphate (B84403) with sodium phosphate. chemicalbook.comquora.com Another specialized separation technique involves the precipitation of nickel chloride dihydrate (NiCl₂·2H₂O) from a saturated aqueous solution by introducing hydrogen chloride gas and acetone, a method particularly effective for removing cobalt impurities. nist.gov

Precipitation Reactions for Nickel(II) Separation
PrecipitatePrecipitating AgentTypical Reaction ConditionsPurposeReference
Nickel(II) hydroxide (Ni(OH)₂)Sodium hydroxide (NaOH)Aqueous solution, pH > 8Nickel recovery from waste solutions chula.ac.thvilniustech.lt
Nickel(II) hydroxide (Ni(OH)₂)Calcium hydroxide (Ca(OH)₂)Aqueous solution, pH ~6.5, 60°CNickel recovery from acidic chloride media mdpi.com
Nickel(II) phosphate (Ni₃(PO₄)₂)Sodium phosphate (Na₃PO₄)Aqueous solutionQuantitative precipitation quora.com
Nickel(II) chloride dihydrate (NiCl₂·2H₂O)Hydrogen chloride (HCl) gas, AcetoneSaturated aqueous solutionPurification, separation from cobalt nist.gov

Advanced Analytical Methodologies for Nickel 63 and Nickel Ii Chloride Characterization

Radiometric Techniques for Nickel-63 Quantification

Nickel-63 (⁶³Ni) is a pure beta-emitting radionuclide with a long half-life of 100.1 years and a low maximum beta energy of 66.9 keV. nrc.govprinceton.edu These characteristics necessitate specialized radiometric techniques for its accurate quantification, particularly in complex matrices.

Liquid Scintillation Counting for Aqueous and Environmental Samples

Liquid Scintillation Counting (LSC) is the preferred and most sensitive method for measuring the low-energy beta particles emitted by Nickel-63. nrc.govmdpi.com The technique involves dissolving the sample containing ⁶³Ni in a liquid scintillation cocktail. This cocktail contains a solvent and fluor molecules that emit flashes of light (scintillations) when they interact with the beta particles. These light pulses are then detected by photomultiplier tubes and counted. nrc.gov LSC offers a high counting efficiency, which can be up to 95% for low-energy beta emitters, making it ideal for detecting the low-level radioactivity often associated with ⁶³Ni in environmental samples. mdpi.com

For aqueous and environmental samples, such as water from nuclear facilities, soil, sediment, and biological organisms, extensive sample preparation is required prior to LSC analysis. nemi.govacs.org This is because ⁶³Ni must be chemically separated from interfering radionuclides and matrix components that can inhibit the scintillation process. nemi.govresearchgate.net A common procedure involves:

Pre-concentration: Low-activity samples may be concentrated by evaporation. nemi.gov

Chemical Separation: Nickel is separated from other elements using techniques like hydroxide (B78521) precipitation and anion-exchange chromatography. researchgate.netresearchgate.net A highly selective step is the precipitation of nickel as a nickel-dimethylglyoxime (Ni-DMG) complex. nemi.govacs.org

Purification: The purified nickel compound, often converted to nickel oxide or nickel chloride, is then dissolved and mixed with the scintillation cocktail for counting. nemi.govacs.orgbundesumweltministerium.de

This rigorous chemical separation is crucial for ensuring accurate quantification of ⁶³Ni in diverse and complex sample matrices. mdpi.comresearchgate.net

Gel Scintillation Counting

Gel scintillation counting, a variation of LSC, is particularly useful for environmental samples where a precipitate of the nickel compound is formed during the separation process. acs.org In this method, a gelling agent, such as polystyrene, is added to the scintillation cocktail. acs.org This creates a stable, uniform suspension of the nickel-containing precipitate, such as nickel oxalate (NiC₂O₄), within the scintillator gel. acs.org This technique prevents the precipitate from settling out, which would lead to inaccurate counting, and ensures a consistent 4π counting geometry. nrc.govacs.org The fine particle precipitate disperses uniformly with minimal shaking and remains suspended for extended periods, allowing for reliable measurement. acs.org

Considerations for Interfering Radionuclides and Quenching Effects

Interfering Radionuclides: The primary challenge in ⁶³Ni quantification is the presence of other radionuclides that can interfere with the measurement. These can include fission products (e.g., radiocesium, radiostrontium) and activation products (e.g., ⁶⁰Co, ⁶⁵Zn, ⁵⁹Fe, ⁵⁴Mn). acs.org Therefore, robust chemical separation procedures are essential to remove these interferences. nemi.govacs.org The effectiveness of the separation can be verified by gamma spectrometry to ensure the final sample is free from gamma-emitting contaminants. bundesumweltministerium.de

Quenching Effects: Quenching is a phenomenon that reduces the efficiency of the scintillation process, leading to an underestimation of the radionuclide's activity. nrc.govresearchgate.net It occurs when energy from the beta particles is absorbed by non-scintillating components in the vial, reducing the amount of light produced or transmitted to the detectors. mdpi.comnrc.gov There are two main types of quenching:

Chemical Quenching: This is caused by substances in the sample that interfere with the energy transfer from the solvent to the fluor. researchgate.net For instance, the dimethylglyoxime (B607122) used in separation can cause quenching if not completely removed. acs.org

Color Quenching: This occurs when colored substances in the sample absorb the light flashes before they reach the photomultiplier tubes. mdpi.comepj-conferences.org This is a significant issue when analyzing steel samples containing colored ions like Fe³⁺. mdpi.com

To correct for quenching, a quench curve is established using a set of standards with known activity and varying amounts of a quenching agent. bundesumweltministerium.debundesumweltministerium.de Modern LSC instruments also use an external standard (e.g., ¹⁵²Eu or ²²⁶Ra) to determine a quench parameter for each sample, which is then used to automatically correct the counting efficiency. bundesumweltministerium.deresearchgate.net

Summary of Quenching Effects on Nickel-63 LSC
EffectDescriptionCommon CausesCorrection Method
Chemical QuenchingInterference with the energy transfer process within the scintillation cocktail.Acids (e.g., HNO₃), organic residues (e.g., DMG), solubilizing agents. acs.orgepj-conferences.orgQuench curve calibration, use of quench-resistant cocktails. bundesumweltministerium.deresearchgate.net
Color QuenchingAbsorption of emitted scintillation light by colored components in the sample.Colored metal ions (e.g., Fe³⁺), impurities in environmental samples. mdpi.comSample decolorization (e.g., using H₃PO₄), quench curve calibration, external standard correction. mdpi.com

Spectroscopic and Structural Elucidation Methods for Nickel(II) Chloride Complexes

Spectroscopic and diffraction methods are indispensable for characterizing the structure and bonding of Nickel(II) chloride and its complexes.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For Nickel(II) chloride, XRD studies have revealed the distinct structures of its anhydrous and hydrated forms.

Anhydrous NiCl₂: Adopts the cadmium chloride (CdCl₂) structure. wikipedia.org In this trigonal crystal system (space group R-3m), each Ni²⁺ ion is octahedrally coordinated to six Cl⁻ ions, and each Cl⁻ ion is bonded to three Ni²⁺ ions, forming two-dimensional sheets. wikipedia.orgmaterialsproject.org

Nickel(II) chloride dihydrate (NiCl₂·2H₂O): The crystal structure is monoclinic (space group I2/m). The Ni²⁺ ion is octahedrally coordinated by four chloride ions and two water molecules. These units form extended linear polymeric chains. iucr.org

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O): This form consists of discrete trans-[NiCl₂(H₂O)₄] molecules, where the nickel ion is bonded to two chloride ions and four water molecules. wikipedia.org The remaining two water molecules are present as water of crystallization, linking the complex molecules together. wikipedia.org

These structural details are crucial for understanding the chemical and physical properties of the different forms of Nickel(II) chloride.

Crystallographic Data for Nickel(II) Chloride Forms
CompoundCrystal SystemSpace GroupNi²⁺ CoordinationStructural Motif
Anhydrous NiCl₂TrigonalR-3m6 Cl⁻ (Octahedral)Infinite 2D sheets. wikipedia.orgmaterialsproject.org
NiCl₂·2H₂OMonoclinicI2/m4 Cl⁻, 2 H₂O (Octahedral)Polymeric linear chains. iucr.org
NiCl₂·6H₂OMonoclinicC2/m2 Cl⁻, 4 H₂O (Octahedral)Discrete trans-[NiCl₂(H₂O)₄] molecules. wikipedia.org

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the vibrational modes of molecules, providing information about the functional groups present and the nature of chemical bonds. In the context of Nickel(II) chloride hydrates, IR spectra are particularly useful for identifying the presence and coordination of water molecules and the Ni-Cl bonds. researchgate.netacs.org Spectra of hydrated forms show characteristic bands corresponding to the stretching and bending vibrations of water molecules coordinated to the nickel ion.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the d-orbitals of the Ni²⁺ ion. The color of Nickel(II) chloride solutions (typically green) is due to the absorption of light in the visible region. studycorgi.com The UV-Vis spectrum of aqueous Ni(II) chloride is characteristic of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which has an octahedral geometry. nih.govnih.gov The spectrum typically shows two main absorption bands in the visible range, one around 393-415 nm and another broad band between 650-770 nm. nih.gov Changes in the concentration of chloride ions or temperature can cause shifts in these absorption peaks, which can be used to study the formation of different nickel-chloride complexes in solution, such as [NiCl(H₂O)₅]⁺ and [NiCl₂(H₂O)₄]. nih.govresearchgate.net These shifts provide insight into the coordination environment of the Ni²⁺ ion. nih.govresearchgate.net

X-ray Absorption Spectroscopy (XAS) for Speciation Studies

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. It is particularly valuable for determining the speciation of Nickel(II) in various environments, including in the form of Nickel(II) chloride. The technique can be broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the nickel atom. The EXAFS region, extending several hundred electron volts above the edge, consists of oscillations that can be analyzed to determine the type, number, and distance of neighboring atoms in the local coordination sphere.

Research on aqueous Ni(II) chloride solutions using XAS has provided significant insights into its coordination chemistry. At ambient conditions, Ni(II) is predominantly present as the octahedral aqua ion, [Ni(H₂O)₆]²⁺, even at high NiCl₂ concentrations. However, subtle changes in the XAS spectra at increased salinity suggest the formation of inner-sphere chloride complexes.

Studies under hydrothermal conditions have shown that increasing temperature and/or salinity induces a transition in the coordination of Ni(II) chlorocomplexes from octahedral to distorted tetrahedral geometry. For instance, at temperatures above 200°C, tetrahedral species become more significant. EXAFS analysis has been crucial in identifying the specific species present, such as the formation of NiCl⁺ and neutral [NiCl₂]⁰ complexes in highly concentrated solutions. The highest order complex observed under high temperature and pressure is the distorted tetrahedral [NiCl₃(H₂O)]⁻.

The data derived from EXAFS analysis allows for the precise determination of structural parameters for the coordination shells around the central nickel atom.

Structural Parameters of Ni(II) Chloride Complexes from EXAFS Analysis

Species/Condition Shell Atom Coordination Number (N) Bond Distance (R, Å)
Ni(II) aqua ion 1st O 6 2.07(2)
5.05 mol·kg⁻¹ NiCl₂ 1st Cl 0.44(23) 2.35(2)
5.06 mol·kg⁻¹ NiCl₂ (XRD) 1st O 5.6 ± 0.2 2.06(2)
5.06 mol·kg⁻¹ NiCl₂ (XRD) 1st Cl 0.4 ± 0.2 2.37(2)

Mass Spectrometry for Isotope-Specific Analysis

Mass spectrometry is an essential tool for determining the isotopic composition of a sample with high precision and sensitivity. For the specific analysis of the radioisotope Nickel-63, this technique is indispensable.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most prominent technique for the isotope-specific analysis of Nickel-63. In ICP-MS, a sample is introduced into a high-temperature argon plasma (~6000–10,000 K), which atomizes and ionizes the components. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z). This allows for the quantification of specific isotopes, such as ⁶³Ni.

ICP-MS offers exceptionally low detection limits, making it suitable for trace and ultra-trace analysis of ⁶³Ni in a variety of matrices, including environmental, biological, and radioactive waste samples. For instance, the ISO 22023-2 standard specifies a method for determining ⁶³Ni activity concentration in water samples using ICP-MS, capable of reaching detection limits in the Bq·L⁻¹ to mBq·L⁻¹ range. The technique's high sample throughput and ability to perform multi-elemental analysis simultaneously are additional advantages.

Despite its power, ICP-MS is not suitable for all ⁶³Ni measurements, particularly when extremely high specific activity results in detection limits that are too high for clearance levels in nuclear decommissioning. In such cases, Liquid Scintillation Counting (LSC) is often the preferred method. However, for many applications, the combination of ICP-MS with other techniques like ICP-AES (Inductively Coupled Plasma Atomic Emission Spectrometry) can provide accurate measurements of ⁶³Ni activity concentration.

Performance Characteristics of ICP-MS for Nickel-63 Analysis

Parameter Value/Description Reference
Application Isotopic analysis in biological fluids, radioactive waste, water
Detection Limit (Ni in serum) < 1 µg/L
Detection Limit (⁶³Ni in water) ~200 Bq·L⁻¹
Key Advantage High sensitivity, isotope specificity, high throughput
Common Challenge Isobaric and polyatomic interferences

A significant challenge in the ICP-MS analysis of Nickel-63 is the presence of isobaric and polyatomic interferences. Isobaric interferences occur when isotopes of different elements have the same nominal mass. The most significant isobaric interference for ⁶³Ni⁺ is from the stable isotope ⁶³Cu⁺. Polyatomic interferences are molecular ions formed in the plasma from the sample matrix, acids, and plasma gas that have the same mass-to-charge ratio as the analyte. For m/z 63, potential polyatomic interferences include ⁴⁰Ar²³Na⁺, ⁴⁷TiO⁺, and ³¹P¹⁶O₂⁺.

To ensure accurate quantification of ⁶³Ni, these interferences must be resolved or corrected. Modern ICP-MS instruments employ several advanced techniques for this purpose:

Collision/Reaction Cells (CRC): This is the most common approach. A gas-filled multipole (quadrupole, hexapole, or octopole) cell is placed before the mass analyzer. A collision gas (e.g., helium) can be used to separate interfering polyatomic ions from analyte ions based on differences in their size and kinetic energy, a process known as Kinetic Energy Discrimination (KED). Alternatively, a reaction gas (e.g., ammonia, hydrogen) can be introduced, which selectively reacts with either the analyte or the interfering ions to shift them to a different mass, thereby resolving the overlap.

Tandem Mass Spectrometry (ICP-MS/MS): This technique uses two mass analyzers (quadrupoles) separated by a CRC. The first quadrupole (Q1) acts as a mass filter, allowing only ions of a specific m/z (e.g., 63) to enter the cell. In the cell, reactions can occur, and the second quadrupole (Q2) then analyzes the resulting product ions. This provides a much cleaner separation of interferences compared to single-quadrupole systems.

High-Resolution ICP-MS (HR-ICP-MS): These instruments use magnetic sectors that can physically separate ions with very small mass differences. HR-ICP-MS can resolve the ⁶³Ni⁺ and ⁶³Cu⁺ peaks, as well as many polyatomic interferences, based on their exact mass-to-charge ratios.

Mathematical Corrections: In some cases, where an interference-free isotope of the interfering element can be measured, a mathematical correction can be applied based on the known natural isotopic abundances.

Common Interferences for ⁶³Ni and Correction Strategies

m/z Interfering Ion Type Correction Strategy
63 ⁶³Cu⁺ Isobaric HR-ICP-MS, Chemical Separation, Advanced CRC chemistry
63 ⁴⁰Ar²³Na⁺ Polyatomic Collision/Reaction Cell (CRC) with KED, ICP-MS/MS
63 ⁴⁷TiO⁺ Polyatomic Collision/Reaction Cell (CRC)
63 ³¹P¹⁶O₂⁺ Polyatomic Collision/Reaction Cell (CRC)

Autoradiographic Techniques for Microstructure Analysis

Autoradiography is an imaging technique that utilizes the radiation emitted from a radioactive substance to produce an image on a photographic emulsion or other radiation-sensitive detector. By introducing a radiotracer like Nickel-63 into a material, its distribution within the microstructure can be visualized. The low-energy beta particles (maximum 66 keV) emitted by ⁶³Ni are ideal for high-resolution autoradiography, as their short range in materials (less than 0.01 cm in tissue) allows for precise localization of the isotope.

In metallurgy, high-resolution autoradiography with ⁶³Ni has been a valuable tool for studying the microstructure of metals and alloys. The technique involves preparing a metallographic sample containing ⁶³Ni, placing it in direct contact with a thin photographic emulsion, and allowing the emitted beta particles to expose the film. The resulting autoradiograph shows the distribution of nickel within the material's structure. For high resolution, it is crucial that the emulsion is very thin and in intimate contact with the specimen surface.

Applications include:

Studying Electroplated Layers: The uniformity and structure of nickel layers electroplated onto other metals can be examined. Samples prepared by electroplating with ⁶³Ni have been used to evaluate and perfect high-resolution autoradiographic techniques, achieving resolutions of less than 10 microns.

Diffusion Studies: By observing the movement of ⁶³Ni through a material over time and at different temperatures, diffusion mechanisms, such as grain boundary diffusion, can be investigated.

Segregation Analysis: The technique can reveal the segregation of nickel to specific microstructural features like grain boundaries, dendrites, or secondary phases in alloys.

A key advantage of some wet-process autoradiographic methods is that the emulsion can be processed while still on the specimen. This allows the microstructure and the corresponding autoradiograph to be viewed simultaneously under a microscope, enabling a direct correlation between the location of the ⁶³Ni and the material's features.

Specialized Applications of Nickel 63 Ii Chloride in Research and Technology

Tracer Applications in Chemical Reaction Mechanisms

The use of radiotracers is a powerful technique for elucidating the intricate pathways of chemical reactions. By substituting a stable atom in a molecule with its radioactive isotope, scientists can track the movement and transformation of that molecule throughout a reaction. Nickel-63, in the form of Nickel-63(II) chloride, serves as an effective tracer for understanding the complex mechanisms of nickel-catalyzed reactions.

Nickel catalysis is pivotal in modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions often proceed through complex catalytic cycles involving various oxidation states of nickel, such as Ni(0), Ni(I), Ni(II), and Ni(III). nih.gov The mechanisms can involve radical pathways and paramagnetic intermediates, making them challenging to study using conventional spectroscopic methods. nih.govnih.gov

By incorporating this compound into a reaction, researchers can monitor the distribution of the nickel catalyst among different species in the reaction mixture at various stages. This is achieved by taking aliquots of the reaction mixture over time, separating the components, and measuring the radioactivity of each fraction. This data provides direct evidence for the involvement of nickel in different intermediates and helps to establish the sequence of elementary steps in the catalytic cycle. For instance, it can help determine whether a reaction proceeds via a specific intermediate, or if multiple pathways are simultaneously active.

Environmental Tracing and Biogeochemical Cycling

This compound is also a valuable tool for environmental scientists studying the transport, fate, and biogeochemical cycling of nickel in various ecosystems. Understanding the movement of nickel is crucial, as it is both an essential micronutrient for some organisms and a potential toxicant at higher concentrations.

In environmental studies, a known quantity of this compound can be introduced into a controlled experimental system, such as a microcosm or a mesocosm, that simulates a natural environment like a soil column or a body of water. By tracking the radioactive signal, researchers can trace the pathways of nickel as it moves between different environmental compartments, including water, sediment, and biota.

These tracer studies can reveal critical information about:

Sorption and Desorption: The rates and extent to which nickel binds to soil particles and sediments.

Bioaccumulation: The uptake and concentration of nickel by plants, algae, and other organisms.

Trophic Transfer: The movement of nickel through the food web as organisms are consumed by others.

Such research is essential for developing accurate environmental models to predict the behavior of nickel pollution and for establishing effective remediation strategies. The use of stable nickel isotopes is also employed in tracing contamination sources in the environment, with studies in areas impacted by smelting activities showing enrichment in heavy nickel isotopes in environmental samples. radiacode.com

Radiation Detection and Instrumentation

The predictable and consistent emission of beta particles from Nickel-63 makes it a reliable radiation source for various detection and instrumentation purposes. Its long half-life ensures a stable and long-lasting performance of the devices in which it is incorporated.

Electron Capture Detectors (ECDs) in Chromatography

One of the most significant applications of Nickel-63 is in Electron Capture Detectors (ECDs) for gas chromatography. radiacode.comresearchgate.net ECDs are highly sensitive detectors used to analyze trace concentrations of electronegative compounds, such as halogenated hydrocarbons (e.g., pesticides and polychlorinated biphenyls - PCBs), organometallic compounds, and nitriles. acs.org

Inside the ECD, a foil electroplated with Nickel-63 emits a steady stream of beta particles (electrons). chemlin.org These electrons ionize the carrier gas (typically nitrogen) flowing through the detector, creating a stable background current of free electrons between two electrodes. researchgate.netacs.org When an electronegative analyte elutes from the gas chromatography column and enters the detector, it captures some of these free electrons. This capture of electrons causes a decrease in the standing current, which is measured as a signal. researchgate.netacs.org The magnitude of the current drop is proportional to the concentration of the analyte, allowing for highly sensitive quantification, often at the parts-per-trillion (ppt) level. researchgate.net

PropertyValue
IsotopeNickel-63
EmissionBeta Particles
ApplicationIonization Source in ECDs
Detected CompoundsElectronegative compounds (e.g., pesticides, PCBs)
SensitivityParts-per-trillion (ppt) range

Calibration of Radiation Detection Equipment

The consistent and well-characterized beta emission from Nickel-63 makes it an ideal source for the calibration of radiation detection instruments. Standard Reference Materials (SRMs) containing this compound are produced by metrology institutes like the National Institute of Standards and Technology (NIST). These SRMs consist of a precisely known amount of Nickel-63 in a solution, providing a certified activity level. researchgate.net

Radiation safety officers and technicians use these standards to:

Calibrate Beta-Particle Counting Instruments: Ensuring that detectors like liquid scintillation counters and proportional counters provide accurate measurements of beta activity.

Monitor Radiochemical Procedures: Verifying the efficiency and accuracy of chemical separation and purification processes involving radioactive materials. researchgate.net

The long half-life of Nickel-63 is particularly advantageous for a calibration standard, as it provides a stable and reliable reference over many years, minimizing the need for frequent replacement.

ParameterSpecification
SRM Designation Example: NIST SRM 4226C
Radionuclide Nickel-63
Chemical Form Nickel-63 chloride in hydrochloric acid solution
Intended Use Calibration of beta-particle counting instruments
Key Characteristic Long half-life ensuring long-term stability

Explosives and Hazardous Material Detection Systems

Nickel-63 is a critical component in certain types of trace detectors used for identifying explosives and other hazardous materials in security screening applications. ornl.govyoutube.com These detectors, often used in airports and other high-security areas, work on the principle of ion mobility spectrometry (IMS).

In these systems, the beta particles emitted by a Nickel-63 source ionize the ambient air inside the detector. When a sample, such as a swab from a piece of luggage, is introduced, molecules of any present explosives or hazardous substances are also ionized. These newly formed ions are then directed into a drift tube where they are separated based on their size and shape as they move through an electric field. The time it takes for the ions to reach the detector at the end of the drift tube is characteristic of a specific substance, allowing for its identification. The consistent beta emission from Nickel-63 provides the stable ionization source required for the reliable operation of these sensitive detection systems. youtube.com

Micro-Irradiation Systems for Radiobiological Research

In the field of radiobiology, researchers investigate the effects of ionizing radiation on living cells and tissues. Micro-irradiation systems allow for the precise delivery of radiation to specific subcellular targets, enabling detailed studies of DNA damage and repair mechanisms. A novel micro-irradiation system has been developed that utilizes a Nickel-63 source.

This system consists of a microelectrode with a 25-micron diameter tip that has been electrochemically coated with a thin layer of Nickel-63. This micro-irradiator can be mounted on a micromanipulator and positioned with high precision over individual cells being observed under a microscope. The low-energy beta particles emitted from the Nickel-63 tip deliver a localized dose of radiation to the targeted cellular region.

This technology allows for real-time imaging of the cellular response to radiation, such as the formation of repair foci at the sites of DNA double-strand breaks. The use of Nickel-63 is advantageous due to the low energy of its beta radiation, which limits the radiation dose to a very small area, and the minimal radiological hazard of the device, allowing it to be used in a standard biomedical laboratory without extensive shielding.

FeatureDescription
Radiation Source Electroplated Nickel-63 on a microelectrode tip
Target Individual cells or subcellular structures
Application Real-time observation of DNA damage response
Dose Rate Estimated in the range of 0.12–0.22 Gy/min
Advantage Localized radiation delivery with minimal hazard

Theoretical and Computational Investigations of Nickel Ii Chloride Systems

Quantum Chemical Calculations (e.g., DFT for molecular geometry, electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively used to investigate the molecular geometry and electronic properties of nickel(II) chloride and its complexes. These studies provide a detailed picture of bond lengths, angles, and the distribution of electrons within the molecules.

DFT calculations have been employed to determine the stable structures of NiCl₂ and its hydrated forms. For anhydrous NiCl₂, calculations show it adopts a trigonal, layered structure where each Ni²⁺ ion is octahedrally coordinated to six Cl⁻ ions, with Ni-Cl bond lengths calculated to be around 2.40 Å. materialsproject.org The structure consists of two-dimensional sheets of edge-sharing NiCl₆ octahedra. materialsproject.org

In aqueous systems, DFT studies have explored the stability of various nickel-aqua and nickel-chloride complexes. For instance, calculations on [Ni(Cl)₂(H₂O)₄] have shown that the trans isomer is more stable than the cis isomer by 2.16 kJ/mol. universepg.com Natural Bond Orbital (NBO) analysis reveals changes in the electronic distribution upon complexation. The charge on the nickel atom changes from 1.390 in [Ni(H₂O)]²⁺ to 1.227 in the trans isomer of [Ni(Cl)(H₂O)₅]⁺ and 1.193 in the cis isomer, indicating a redistribution of electronic density. universepg.com

Time-dependent DFT (TD-DFT) is used to analyze electronic absorption spectra and the nature of excited states. nih.govluc.edu These calculations help in assigning electronic transitions observed in experimental spectra, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. luc.edu The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis provides insights into the reactivity and electronic properties of the complexes. nih.govsciepub.com For example, in one Ni(II) complex, the energy separation (ΔE) between the HOMO and LUMO was calculated to be 0.59 eV. sciepub.com

Table 1: Selected DFT Calculation Results for Nickel(II) Chloride Systems

SystemMethodCalculated PropertyValueSource
Anhydrous NiCl₂DFT (PBE)Ni-Cl bond length2.40 Å materialsproject.org
[Ni(Cl)₂(H₂O)₄]DFT (B3PW91/6-311G(d, p))Energy difference (trans vs. cis)2.16 kJ/mol (trans more stable) universepg.com
[Ni(H₂O)]²⁺DFT (NBO analysis)Charge on Ni atom1.390 universepg.com
trans-[Ni(Cl)(H₂O)₅]⁺DFT (NBO analysis)Charge on Ni atom1.227 universepg.com
cis-[Ni(Cl)(H₂O)₅]⁺DFT (NBO analysis)Charge on Ni atom1.193 universepg.com

Molecular Dynamics and Structural Modeling

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and structural properties of materials over time. These simulations have been applied to nickel chloride systems to understand their behavior in different states and environments.

MD simulations have been used to investigate the structure of molten NiCl₂. By using isotopically enriched samples, researchers can determine the partial structure factors and radial distribution functions for Ni-Ni, Cl-Cl, and Ni-Cl correlations. kent.ac.uk This provides a detailed picture of the local coordination and ordering in the liquid state, which is compared with other molten salts to understand the effects of ion size and polarization. kent.ac.uk

In the context of composite materials, MD simulations have been employed to study the mechanical properties and deformation of nickel/graphene composites. mdpi.com These simulations model the interactions between nickel nanoparticles and the graphene matrix under tensile loading. The simulations show how factors like strain rate and temperature affect the ultimate tensile strength of the composite. mdpi.com The interactions between Ni and C atoms are often modeled using potentials like the Morse potential, with parameters derived from ab initio simulations. mdpi.com

Structural modeling has also been applied to understand the interaction of NiCl₂ with biological molecules. For example, the structures of complexes formed between Ni²⁺ and nucleobases, nucleosides, and nucleotides have been optimized using molecular modeling programs. These studies propose structures where the Ni²⁺ ion, often in a hydrated form like [Ni(H₂O)₅]²⁺, bonds to specific atoms on the biological molecules, such as the N7 atom of guanine and adenine. nih.gov

Table 2: Applications of Molecular Dynamics and Structural Modeling in NiCl₂ Systems

System StudiedSimulation/Modeling TechniqueKey FindingsSource
Molten NiCl₂Neutron scattering with isotopic substitution & structural modelingDetermination of partial structure factors for Ni-Ni, Cl-Cl, and Ni-Cl correlations. kent.ac.uk
Ni/Graphene CompositeMolecular Dynamics (MD)Strain rate and temperature affect the ultimate tensile strength; lower strain rates lead to lower critical strain values. mdpi.com
NiCl₂ with NucleobasesMolecular Modeling (HyperChem 5)Ni²⁺ forms 1:1 complexes, bonding to the N7 atom of guanine and adenine. nih.gov
Ni(II)-pyridinedicarboxamide-polydimethylsiloxaneMolecular Dynamics (MD) with modified PCFF force fieldRegular copolymer structures have lower potential energy; increased nickel complex frequency leads to denser polymer helix packing. researchgate.net

Studies on Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions is crucial for understanding how nickel(II) chloride-containing molecules pack in the solid state and form larger, ordered structures known as supramolecular assemblies. These non-covalent interactions, though weaker than covalent bonds, play a defining role in the crystal engineering and material properties of these compounds.

The formation of supramolecular assemblies can be highly dependent on the ligands coordinated to the nickel(II) center. In some cases, the functionalities on the ligands guide the self-assembly process. For instance, a trinuclear Ni(II) complex involving a ligand derived from L-tyrosine was shown to form a supramolecular structure sustained by hydrogen bonds between the phenolic group of one ligand and the carboxylate group of a neighboring ligand. nih.gov This specific assembly was also capable of atmospheric CO₂ uptake, demonstrating the functional role of the supramolecular structure. nih.govnih.gov

In certain pyridine- and pyrazole-based coordination compounds of Ni(II), counter chloride ions can become enclathrated, or trapped, within cavities formed by the supramolecular host. This enclathration, facilitated by interactions such as O-H···Cl hydrogen bonds between coordinated water molecules and the chloride ions, plays a significant role in stabilizing the layered crystal assembly. mdpi.com

Conclusion and Future Research Perspectives

Summary of Key Research Findings Pertaining to Nickel-63(II) Chloride

This compound (⁶³NiCl₂) serves as a crucial precursor material in several key areas of scientific research and technological development. Its primary significance stems from the radioactive isotope Nickel-63 (⁶³Ni), a pure low-energy beta emitter with a long half-life of approximately 100.1 years. iaea.orgwikipedia.orgprinceton.edu Research has extensively utilized ⁶³NiCl₂ as a starting material for the fabrication of ⁶³Ni sources for various applications.

One of the most prominent research areas is the development of betavoltaic batteries . These devices convert the kinetic energy of beta particles emitted by ⁶³Ni directly into electrical energy. wikipedia.org Studies have focused on electroplating techniques, using ⁶³NiCl₂ solutions to deposit thin films of ⁶³Ni onto semiconductor substrates. kns.orgiaea.org Research has demonstrated the feasibility of these batteries for low-power, long-duration applications, such as in medical implants and microelectromechanical systems (MEMS). iaea.orgkns.org Different semiconductor materials, including silicon and diamond, have been investigated to optimize energy conversion efficiency. wikipedia.orgneimagazine.com

Another significant application is in explosive trace detection (ETD) systems. wikipedia.orgisotopes.govradiacode.com The beta particles emitted from ⁶³Ni sources, often fabricated from ⁶³NiCl₂, are used to ionize molecules in the air. radiacode.comornl.gov This process is fundamental to the operation of ion mobility spectrometers and electron capture detectors (ECDs), which can identify minute quantities of explosive residues and other hazardous chemicals. wikipedia.orgradiacode.com The long half-life and stable emission of ⁶³Ni ensure the long-term, reliable performance of these security devices. nrdllc.com

Furthermore, ⁶³NiCl₂ has been employed as a radiotracer in biological and environmental research. In toxicology and metabolic studies, injecting ⁶³NiCl₂ into animal models has allowed researchers to track the distribution, uptake, and excretion of nickel in various organs and tissues. oup.comnih.gov These studies have shown that nickel is rapidly cleared from serum and primarily excreted through urine. oup.comnih.gov In environmental science, the presence of ⁶³Ni, resulting from nuclear testing, has been used as a tracer to study oceanic processes due to its longevity and residence time in the ocean. nih.gov

The production of ⁶³Ni itself, often starting from stable Nickel-62, is a critical area of research. isotopes.govradiacode.com Methods involve neutron activation in high-flux nuclear reactors to produce the desired radioisotope, which is then chemically processed, potentially into a chloride form for distribution and use. isotopes.govornl.gov

Research AreaKey FindingsPerformance Metrics
Betavoltaics Feasibility of long-life, low-power batteries demonstrated. iaea.orgkns.orgPower Output: ~0.42 nW to 1 µW wikipedia.orgkns.org
Diamond semiconductors show promise as efficient energy converters. wikipedia.orgneimagazine.comPower Density: ~2.62 nW/cm² to 10 µW/cm³ iaea.orgwikipedia.org
Electroplating from ⁶³NiCl₂ solutions is a common fabrication method. kns.orgiaea.orgEnergy Density: 3.3 kWh/kg wikipedia.org
Trace Detection ⁶³Ni is a critical component in Electron Capture Detectors (ECDs) for gas chromatography. wikipedia.orgradiacode.comIonization Current: ~1x10⁻⁹ A/mCi nrdllc.com
Used in security screening for explosives and hazardous vapors. isotopes.govornl.govThermal Stability: Stable up to 400-450°C nrdllc.com
Radiotracer Studies ⁶³NiCl₂ allows for tracking nickel metabolism in biological systems. oup.comnih.govBiological Half-life (serum): ~8.2 h (initial), ~95 h (later) oup.com
Used to monitor oceanic processes due to its long half-life. nih.govPrimary Excretion Route: Urine (~78% of dose in 24h) oup.com

Emerging Research Avenues and Potential Innovations

The unique properties of Nickel-63, derived from precursors like ⁶³NiCl₂, are paving the way for innovative technologies and new research directions. The primary focus of future innovation lies in the advancement and miniaturization of nuclear batteries for a wide array of applications.

A significant emerging avenue is the development of commercial and consumer-grade betavoltaic batteries . While current applications are specialized, research is moving towards creating power sources for devices like smartphones, laptops, and drones, promising operational lifetimes of up to 50 years without recharging. wikipedia.orgneimagazine.comcarboncredits.com Chinese startup Betavolt and a partnership between US companies Kronos Advanced Technologies and Yasheng Group have announced developments in this area, aiming for mass production of miniaturized atomic batteries. neimagazine.comcarboncredits.com These batteries would be modular, allowing for different sizes and power capacities to be configured by stacking units. neimagazine.comgreencarcongress.com

In the medical field , the potential for ultra-long-life power sources is transformative. Research is focused on integrating ⁶³Ni batteries into implantable medical devices such as pacemakers, cochlear implants, and artificial hearts. neimagazine.comtechtimes.com This would eliminate the need for replacement surgeries, reducing patient risk and healthcare costs.

Space exploration and remote sensing represent another key frontier. carboncredits.comneimagazine.com The ability of ⁶³Ni batteries to operate effectively in extreme environments makes them ideal for powering sensors and equipment in deep space missions or in remote, inaccessible locations on Earth where maintenance is difficult or impossible. kns.orgtechtimes.com

Furthermore, there is ongoing research into improving the fundamental components of these technologies. This includes the development of more efficient semiconductor energy converters , with materials like single-crystal diamond being explored to maximize the conversion of beta particle energy into electricity. neimagazine.comgreencarcongress.com Innovations in the production of ⁶³Ni are also a critical research avenue, with a focus on achieving higher enrichment levels of Nickel-63 to increase the specific activity and power density of the resulting energy sources. google.com This involves refining techniques for irradiating Nickel-62 targets and subsequent chemical processing. wipo.intgoogle.com

Challenges and Opportunities in this compound Chemistry and Application Development

The advancement of technologies based on this compound faces several challenges, which in turn create significant opportunities for innovation and market growth.

Challenges:

Production and Cost: The production of highly enriched Nickel-63 is a complex and expensive process. ornl.gov It requires irradiating enriched Nickel-62 targets in high-flux nuclear reactors for extended periods—potentially spanning years—followed by sophisticated radiochemical processing to purify the ⁶³Ni. ornl.govwipo.int The limited availability of suitable reactors and the high cost of enriched stable isotopes present significant hurdles to large-scale, cost-effective production. ornl.govneimagazine.com

Energy Conversion Efficiency: A major technical challenge in betavoltaic technology is the efficiency of converting the decay energy of ⁶³Ni into usable electricity. google.com Self-absorption of beta particles within the nickel source itself can limit the number of electrons that reach the semiconductor junction. researchgate.net Research is ongoing to optimize the thickness of the ⁶³Ni layer and the architecture of the semiconductor converter to maximize power output. wikipedia.orgresearchgate.net

Radiation Damage and Material Stability: While the low-energy beta emission of ⁶³Ni is a key advantage, long-term exposure can still potentially degrade the semiconductor materials within a betavoltaic cell. Ensuring the stability and longevity of the device's components over decades of continuous operation is a critical area of materials science research.

Regulatory and Waste Management: As a radioactive material, the production, use, and disposal of Nickel-63 are subject to stringent regulatory controls. Developing clear pathways for the management and disposal of spent ⁶³Ni sources is essential for widespread commercial adoption and public acceptance, even though the decay product, Copper-63, is stable and non-radioactive. wikipedia.orggreencarcongress.com

Opportunities:

Advanced Production Methods: There is a significant opportunity to develop more efficient and economical methods for producing Nickel-63. This could involve new approaches to isotope separation and enrichment or alternative production routes, such as using fast neutron reactors to irradiate copper targets. google.com Success in this area would dramatically lower the cost and increase the availability of ⁶³Ni.

Novel Device Architectures: The design of innovative betavoltaic cells presents a major opportunity. This includes the development of 3D architectures to increase the surface area for energy collection and the use of advanced materials like diamond semiconductors, which offer superior thermal and radiation resistance. wikipedia.orgneimagazine.com Such innovations could lead to substantial increases in power density and efficiency.

Market Expansion: The potential markets for long-life, maintenance-free power sources are vast. nickelinstitute.org Beyond niche applications in space and medicine, there are growing opportunities in the Internet of Things (IoT) for powering remote sensors, in military applications, and eventually in consumer electronics. carboncredits.comtechtimes.com As global demand for sustainable and long-lasting energy solutions grows, the unique capabilities of ⁶³Ni batteries position them to fill a critical technological gap. nickelinstitute.org

Enabling Technologies: The versatile properties of nickel create opportunities in various sectors driven by global trends like urbanization and the need for clean energy and water. nickelinstitute.org While not directly related to the radioactive isotope, the broader field of nickel chemistry and materials science continues to find new applications, creating a supportive ecosystem for specialized nickel products.

Q & A

How can researchers purify Nickel-63(II) chloride to minimize gamma-emitting contaminants like cobalt-60 for nuclear applications?

Methodological Answer:
Purification involves sequential precipitation and solvent extraction. For example, adding dimethylglyoxime to a nickel-63 solution forms a nickel-dimethylglyoxime complex, which precipitates and is filtered. The precipitate is dissolved in aqua regia, treated with sulfuric acid, and reprecipitated to ensure cobalt-60 removal . Advanced radiochemical methods, such as volatile tetratrifluorophosphine complexes, further reduce gamma-emitting isotopes (<1 µCi/g) by leveraging nickel’s unique coordination chemistry . Validate purity via gamma spectrometry and compare measured activities with computational models to confirm contamination thresholds .

What experimental designs ensure accurate tracer studies using this compound in reaction mechanism analysis?

Methodological Answer:
Use Nickel-63 as a self-marker in diffusion or surface reaction studies. For example:

  • Electroplating : Plate nickel-63 onto nickel coupons using a basic ammonia solution to form tetraammine complexes. Optimize plating parameters (e.g., 10 mA, 2.2 V for 15 minutes) to achieve uniform 2-µm-thick layers .
  • Impinging scale technique : Weld nickel coupons at a slight angle to study interface formation during reactions (e.g., nickel-fluorine systems). Compare results with control systems like nickel-oxygen, where nickel ion migration is well-documented . Gamma activity from contaminants (e.g., nickel-59) must be monitored to avoid interference .

How can discrepancies between calculated and measured Nickel-63 activity levels in radiochemical purification be resolved?

Methodological Answer:
Discrepancies arise from incomplete separation or computational model limitations. To resolve:

  • Cross-validate using multiple analytical techniques (e.g., beta counting for nickel-63 and gamma spectrometry for cobalt-60) .
  • Refine computational codes by incorporating reactor-specific neutron flux data and isotopic decay chains .
  • Repeat purification steps (e.g., dual dimethylglyoxime precipitations) to ensure carrier-free nickel-63 .

What methodologies optimize this compound integration into nuclear battery prototypes for enhanced power density?

Methodological Answer:

  • Material design : Use micrometer-thick nickel-63 layers interlaid with diamond Schottky barrier converters. Optimize converter surface area and nickel-63 enrichment (>95% isotopic purity) .
  • Structural engineering : Employ layered foil designs to maximize beta-particle absorption. Validate power output via beta-voltaic efficiency measurements and compare with theoretical models .
  • Long-term stability testing : Monitor output decay over time (half-life: 92 years) and assess diamond converter degradation under continuous beta irradiation .

How should researchers handle beta radiation safety protocols when working with this compound?

Methodological Answer:

  • Shielding : Use low-density materials (e.g., acrylic) to minimize beta scattering. Avoid lead, which generates bremsstrahlung radiation .
  • Contamination control : Conduct experiments in gloveboxes with HEPA filters. Monitor surfaces via autoradiography using Kodak AR-10 film, which detects low-energy beta emissions (63 keV) .
  • Internalization prevention : Use double-gloving and enforce strict waste disposal protocols for liquid or solid residues .

What advanced analytical techniques validate the isotopic and chemical purity of this compound?

Methodological Answer:

  • Mass spectrometry : Measure isotopic ratios (e.g., nickel-63/nickel-59) to confirm enrichment levels .
  • X-ray fluorescence (XRF) : Detect trace elemental impurities (e.g., Co, Fe) in the chloride matrix .
  • Beta spectroscopy : Characterize nickel-63’s beta emission spectrum (max energy: 67 keV) to distinguish it from contaminants like phosphorus-32 .

How can this compound be utilized in long-term energy storage research?

Methodological Answer:

  • Battery longevity studies : Design experiments to simulate 100+ years of operation by extrapolating decay data (half-life: 92 years). Use accelerated aging tests with elevated temperatures to model material degradation .
  • Diamond converter optimization : Test Schottky barrier stability under continuous beta irradiation. Adjust doping levels in diamond to enhance charge collection efficiency .

What strategies address conflicting data in this compound’s migration behavior during surface reactions?

Methodological Answer:

  • Comparative studies : Replicate experiments using non-radioactive nickel isotopes to isolate radiation-induced effects .
  • Multimodal imaging : Combine autoradiography (for nickel-63 distribution) with SEM-EDS (for elemental mapping) to resolve ambiguities in migration pathways .
  • Theoretical modeling : Apply Fick’s laws of diffusion with activity coefficients adjusted for beta-emission-induced lattice defects .

What are the best practices for documenting this compound synthesis and characterization in peer-reviewed studies?

Methodological Answer:

  • Experimental detail : Report plating parameters (current density, voltage), purification steps, and contamination thresholds .
  • Data transparency : Include raw gamma/beta counts, computational codes, and purity validation spectra as supplementary files .
  • Theoretical framing : Link results to broader concepts like beta-voltaic energy conversion or solid-state diffusion mechanisms .

How can researchers improve the reproducibility of this compound-based experiments across laboratories?

Methodological Answer:

  • Standardized protocols : Publish detailed procedures for plating, purification, and activity calibration .
  • Interlaboratory comparisons : Share aliquots of purified nickel-63 solutions to benchmark analytical results .
  • Open data sharing : Provide digitized autoradiography images and raw spectrometer outputs in accessible repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.